molecular formula C12H20O B13194775 3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

Cat. No.: B13194775
M. Wt: 180.29 g/mol
InChI Key: TZYBIHPESKGMDF-UHFFFAOYSA-N
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Description

3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is a complex organic compound with the molecular formula C12H20O. It is characterized by a spirocyclic structure, which includes a bicyclo[5.1.0]octane fused to a cyclohexane ring through an oxygen atom. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting from a suitable bicyclo[51

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break the spiro linkage.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or to reduce any oxidized functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro-epoxides or spiro-lactones, while reduction could lead to simpler bicyclic structures.

Scientific Research Applications

3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying spirocyclic chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in designing molecules with specific three-dimensional shapes.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane]
  • 4’-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]
  • tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate

Uniqueness

3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer different reactivity patterns and biological activities, making it a versatile compound in various research fields.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

spiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane]

InChI

InChI=1S/C12H20O/c1-2-5-12(6-3-1)7-4-10-8-11(10)9-13-12/h10-11H,1-9H2

InChI Key

TZYBIHPESKGMDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCC3CC3CO2

Origin of Product

United States

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